Benzoin

Description

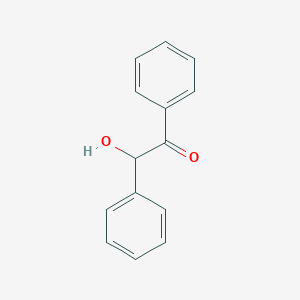

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Benzoin Condensation: A Core Carbon-Carbon Bond Forming Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, also known as acyloins. This reaction, first reported in 1832 by Justus von Liebig and Friedrich Wöhler, has become a fundamental tool in organic synthesis.[1] Historically catalyzed by cyanide, modern advancements have introduced milder and more versatile catalysts, including N-heterocyclic carbenes (NHCs) and thiamine (Vitamin B1), expanding the reaction's scope and applicability in complex molecule synthesis.[1][2]

At its core, the this compound condensation relies on the principle of "umpolung" or polarity reversal.[2] An aldehyde, which typically possesses an electrophilic carbonyl carbon, is converted into a nucleophilic species that can then attack a second aldehyde molecule. This guide provides a detailed exploration of the mechanisms of the cyanide-, thiamine-, and NHC-catalyzed this compound condensation reactions, supported by quantitative data and detailed experimental protocols.

Reaction Mechanisms and Signaling Pathways

The this compound condensation can be initiated by several catalytic systems, each with its own distinct mechanistic pathway. The following sections detail the accepted mechanisms for the most common catalysts.

Cyanide-Catalyzed this compound Condensation

The cyanide ion is the classic catalyst for the this compound condensation. Its unique properties, acting as a good nucleophile, a good leaving group, and being able to stabilize the key anionic intermediate, make it highly effective.[3]

The mechanism proceeds through the following key steps:

-

Nucleophilic attack: The cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form a cyanohydrin intermediate.[3]

-

Deprotonation: A base removes the acidic proton from the carbon atom bearing the cyano and hydroxyl groups, forming a resonance-stabilized carbanion. This is the crucial umpolung step, where the normally electrophilic carbonyl carbon becomes nucleophilic.[3]

-

Condensation: The carbanion attacks the carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond and an alkoxide intermediate.[3]

-

Proton transfer and catalyst regeneration: A proton transfer occurs, followed by the elimination of the cyanide ion, to yield the final α-hydroxy ketone product (this compound) and regenerate the cyanide catalyst.[3]

Caption: Cyanide-Catalyzed this compound Condensation Mechanism.

Thiamine (Vitamin B1)-Catalyzed this compound Condensation

Due to the toxicity of cyanide, thiamine hydrochloride has emerged as a safer and "greener" alternative catalyst for the this compound condensation.[1] The catalytic activity resides in the thiazolium ring of thiamine.

The mechanism is analogous to the cyanide-catalyzed pathway and involves the formation of a key intermediate known as the Breslow intermediate:

-

Ylide Formation: In the presence of a base, the acidic proton on the thiazolium ring of thiamine is removed to form a nucleophilic ylide (a type of carbene).[4]

-

Addition to Aldehyde: The thiamine ylide attacks the carbonyl carbon of an aldehyde to form a tetrahedral adduct.[4]

-

Proton Transfer (Breslow Intermediate Formation): A proton transfer from the former carbonyl carbon to the oxygen atom, facilitated by the electron-withdrawing thiazolium ring, generates the Breslow intermediate. This enamine-like species is the key nucleophilic intermediate.

-

Condensation: The Breslow intermediate attacks a second molecule of aldehyde.

-

Catalyst Regeneration: The tetrahedral intermediate then collapses, eliminating the thiamine ylide and forming the this compound product.[4]

Caption: Thiamine-Catalyzed this compound Condensation Mechanism.

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that have found wide application in promoting the this compound condensation.[5] Their mechanism is very similar to that of thiamine, also proceeding through a Breslow intermediate. The modular nature of NHC catalysts allows for the development of chiral variants for asymmetric this compound condensations, a significant advantage in drug development.[6]

The catalytic cycle is as follows:

-

Carbene Generation: An NHC is generated in situ from its corresponding azolium salt precursor by deprotonation with a base.

-

Nucleophilic Attack: The NHC attacks an aldehyde molecule to form a zwitterionic adduct.

-

Breslow Intermediate Formation: A proton transfer leads to the formation of the key Breslow intermediate.

-

Condensation: The Breslow intermediate attacks a second aldehyde molecule.

-

Product Formation and Catalyst Regeneration: The resulting intermediate collapses to give the this compound product and regenerate the NHC catalyst.

Caption: N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation.

Quantitative Data Summary

The efficiency of the this compound condensation is highly dependent on the catalyst, substrate, and reaction conditions. The following table summarizes representative data for asymmetric homo-benzoin condensations catalyzed by various chiral N-heterocyclic carbenes.

| Entry | NHC Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Pentafluorophenyltriazolium (17) (4–8 mol%) | Rb₂CO₃ | THF | -20–18 | 20 | Up to 100 | >99 |

| 2 | Triazolium salt (18) (1.25 mol%) | K₂CO₃ | THF | rt | 60 | Up to 72 | Up to 86 |

| 3 | Triazolium salt (19) (30 mol%) | Et₃N | MeOH | rt | 18–48 | Up to 50 | Up to 82 |

| 4 | Spirocyclic thiazolium salt (20) (10 mol%) | DCyEA | THF | rt | 24 | Up to 92 | er up to 80:20 |

| 5 | Chiral NHC (21) (10 mol%) | Na₂CO₃ | H₂O | rt | vary | Up to 80 | er up to 94:6 |

| 6 | Triazolium salt (22) (1 mol%) | Proton sponge | ClCH₂CH₂Cl | vary | vary | - | Up to 96 |

Data sourced from a 2023 review on advancements in NHC-catalyzed this compound reactions.[7]

Experimental Protocols

Detailed methodologies for performing the this compound condensation with different catalysts are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Cyanide-Catalyzed this compound Condensation of Benzaldehyde

Materials:

-

Benzaldehyde (freshly distilled)

-

Sodium cyanide (or potassium cyanide)

-

95% Ethanol

-

Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 500 g (4.7 moles) of pure benzaldehyde, 625 mL of 95% ethanol, 500 mL of water, and 50 g of sodium cyanide.[8]

-

Heat the mixture to a gentle boil and maintain reflux for 30 minutes. Crystals of this compound should begin to separate from the hot solution after approximately 20 minutes.[8]

-

After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.[8]

-

Collect the crude this compound by vacuum filtration and wash the crystals with a small amount of cold water.[8]

-

The crude product can be recrystallized from 95% ethanol to yield pure this compound (m.p. 137 °C). A typical yield of crude this compound is 90-92%.[8]

Caution: Cyanide salts are highly toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.

Protocol 2: Thiamine-Catalyzed this compound Condensation of Benzaldehyde

Materials:

-

Thiamine hydrochloride

-

5M Sodium hydroxide solution

-

95% Ethanol

-

Water

-

Benzaldehyde (freshly distilled)

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.[9]

-

Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath for several minutes.[9]

-

In a separate 10 mL Erlenmeyer flask, cool 1.5 mL of 5M NaOH solution in an ice bath.[9]

-

While keeping both flasks in the ice bath, add the cooled 5M NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling. A yellow color should develop.[9]

-

Remove the flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to ensure thorough mixing.[9]

-

Seal the flask with parafilm and allow it to stand at room temperature for at least 24 hours.

-

After the reaction period, cool the mixture in an ice bath to induce crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod may be necessary.

-

Collect the this compound crystals by vacuum filtration and wash them with a cold 2:1 mixture of water and 95% ethanol.[9]

-

The product can be further purified by recrystallization from 95% ethanol. The expected melting point is around 133-137 °C.[9]

Protocol 3: General Procedure for NHC-Catalyzed this compound Condensation

Materials:

-

NHC precatalyst (e.g., an imidazolium or triazolium salt)

-

Base (e.g., potassium tert-butoxide, DBU)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Aldehyde substrate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst (e.g., 0.1 mmol) and the base (e.g., 0.1 mmol).

-

Add the anhydrous solvent (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

-

Add the aldehyde substrate (e.g., 1.0 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (which can range from room temperature to elevated temperatures depending on the substrate and catalyst) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure α-hydroxy ketone.

This general procedure can be adapted for asymmetric versions by using a chiral NHC precatalyst and optimizing the reaction conditions (temperature, solvent, base) to maximize enantioselectivity.[10]

Conclusion

The this compound condensation remains a vital transformation in the synthetic chemist's toolbox. While the classical cyanide-catalyzed method is highly efficient, the development of thiamine and, particularly, N-heterocyclic carbene catalysts has significantly broadened the reaction's scope and improved its safety profile. The ability to perform highly enantioselective this compound condensations using chiral NHCs is of particular importance in the synthesis of complex, biologically active molecules and represents a major advancement in the field of organocatalysis. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to understand, apply, and further innovate upon this cornerstone of organic chemistry.

References

- 1. beyondbenign.org [beyondbenign.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chemistry.kenyon.edu [chemistry.kenyon.edu]

- 4. chem.latech.edu [chem.latech.edu]

- 5. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]

- 6. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis [organic-chemistry.org]

The Genesis of a Classic: A Technical History of the Benzoin Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzoin synthesis, a cornerstone of organic chemistry, represents one of the earliest examples of carbon-carbon bond formation and has paved the way for the development of modern synthetic methodologies. This in-depth guide explores the historical discovery and evolution of this pivotal reaction, from its initial observation to the elucidation of its mechanism and the development of more efficient and safer catalytic systems. We will delve into the key experimental protocols that marked significant milestones in the history of the this compound condensation, presenting available quantitative data and visualizing the conceptual evolution of the reaction's mechanism.

The Initial Discovery: Wöhler and Liebig's Serendipitous Observation (1832)

The story of the this compound synthesis begins in 1832 with the celebrated German chemists Friedrich Wöhler and Justus von Liebig. While investigating the properties of "bitter almond oil" (benzaldehyde), they observed the formation of a new crystalline substance when the oil was treated with potassium cyanide.[1][2] This discovery, detailed in their paper "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), marked the first synthesis of this compound.[3]

Wöhler and Liebig's Experimental Protocol

While the original 1832 publication does not provide a detailed experimental protocol in the modern sense, a reconstruction of their method based on their descriptions and later interpretations is as follows:

Objective: To investigate the reaction of bitter almond oil (benzaldehyde) with potassium cyanide.

Materials:

-

Bitter almond oil (Benzaldehyde)

-

Potassium cyanide (KCN)

-

Alcohol (likely ethanol)

-

Water

Procedure:

-

A solution of potassium cyanide in aqueous alcohol was prepared.

-

Bitter almond oil was added to this solution.

-

The mixture was likely gently heated or left to stand for a period, during which crystals of a new substance formed.

-

The crystalline product, which they named this compound, was isolated, likely by filtration, and subsequently characterized.

Observations: Wöhler and Liebig noted the formation of a white, crystalline solid upon treatment of benzaldehyde with potassium cyanide. They determined its empirical formula to be C₁₄H₁₂O₂, correctly identifying it as an isomer of benzaldehyde.[4]

Quantitative Data: Unfortunately, the original publication by Wöhler and Liebig lacks specific quantitative data such as reaction yields, precise molar ratios, or reaction times. Their focus was primarily on the isolation and characterization of the new compound.

The Dawn of Catalysis: Zinin's Cyanide-Catalyzed Method (1839)

A significant advancement in the this compound synthesis came in 1839 from the Russian chemist Nikolay Zinin, a student of Liebig. Zinin recognized that cyanide was not consumed in the reaction and was, in fact, acting as a catalyst.[5][6] This was a crucial conceptual leap that transformed the reaction from a stoichiometric curiosity into a practical synthetic method. His work, published in the "Annalen der Pharmacie," described a more efficient, truly catalytic version of the this compound condensation.[5]

Zinin's Cyanide-Catalyzed Experimental Protocol

Objective: To synthesize this compound from benzaldehyde using a catalytic amount of sodium cyanide.

Materials:

-

Benzaldehyde (pure, freshly distilled)

-

95% Ethanol

-

Water

-

Sodium cyanide (NaCN)

Procedure: [7]

-

In a round-bottomed flask fitted with a reflux condenser, place 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL, 4.7 moles) of pure benzaldehyde, and 50 g of sodium cyanide (96–98%).

-

Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals may begin to separate from the hot solution after about 20 minutes.

-

After 30 minutes, cool the solution.

-

Filter the crude this compound using suction and wash it with a small amount of water.

-

The crude product can be recrystallized from 95% ethanol to yield pure this compound.

Quantitative Data (from Organic Syntheses): [7]

| Reactant/Product | Amount | Moles | Yield | Melting Point |

| Benzaldehyde | 500 g | 4.7 | - | - |

| Sodium Cyanide | 50 g | 1.02 | - | - |

| Crude this compound | 450-460 g | - | 90-92% | - |

| Recrystallized this compound | 83 g (from 90 g crude) | - | - | 129 °C |

Unraveling the "How": Lapworth's Mechanistic Proposal (1903)

For over six decades after Zinin's work, the mechanism of the this compound condensation remained a mystery. In 1903, the British chemist Arthur Lapworth proposed a revolutionary mechanism that not only explained the role of the cyanide catalyst but also introduced the concept of "umpolung" (polarity reversal) to organic chemistry.[8][9][10] His seminal paper, "Reactions involving the addition of hydrogen cyanide to carbon compounds," published in the Journal of the Chemical Society, Transactions, laid the theoretical groundwork for our modern understanding of the reaction.[8]

Lapworth's proposed mechanism was not based on a single definitive experiment but rather on a brilliant deduction from the known reactivity of aldehydes and cyanides. He reasoned that the cyanide ion, being a good nucleophile, would reversibly add to the carbonyl carbon of benzaldehyde to form a cyanohydrin intermediate (mandelonitrile). The key insight was that the presence of the electron-withdrawing cyano group would increase the acidity of the adjacent aldehydic proton, allowing for its removal by a base (in this case, another cyanide ion or hydroxide). This deprotonation would generate a carbanion, an "acyl anion equivalent," which could then act as a nucleophile and attack a second molecule of benzaldehyde. Subsequent proton transfer and elimination of the cyanide ion would then yield this compound.

The Lapworth Mechanism of Cyanide-Catalyzed this compound Condensation

References

- 1. This compound condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. synarchive.com [synarchive.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Benzoin Reaction - Wikibooks, open books for an open world [en.wikibooks.org]

A Comprehensive Technical Guide to the Chemical Properties of Benzoin (C₁₄H₁₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin (2-hydroxy-1,2-diphenylethanone) is an aromatic organic compound with the chemical formula C₁₄H₁₂O₂. It is a white to off-white crystalline solid with a faint camphor-like odor.[1][2] This α-hydroxy ketone is a key synthetic intermediate in organic chemistry, notably in the preparation of derivatives with applications in pharmaceuticals and polymer chemistry. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, including its physical characteristics, chemical reactivity, and spectral data. Detailed experimental protocols for its synthesis and key transformations are also presented to aid in laboratory applications.

Physical and Chemical Properties

This compound is sparingly soluble in water but soluble in various organic solvents such as ethanol, acetone, and hot methanol.[3][4] Its physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molar Mass | 212.248 g·mol⁻¹ | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1][3] |

| Melting Point | 135 to 139 °C (275 to 282 °F; 408 to 412 K) | [1] |

| Boiling Point | 330 to 356 °C (626 to 673 °F; 603 to 629 K) | [1] |

| Density | 1.310 g/cm³ (at 20 °C) | [1][5] |

| Solubility in Water | Slightly soluble (0.03 g/100 mL at 25 °C) | [3][4] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [4] |

| Ethanol (hot) | Soluble | [4] |

| Pyridine | Soluble in 5 parts | [4] |

| Ether | Slightly soluble | [4] |

Chemical Reactivity and Key Reactions

This compound's chemical reactivity is primarily dictated by its α-hydroxy ketone functional group, which allows for oxidation of the secondary alcohol, reduction of the ketone, and reactions at the carbonyl carbon.

This compound Condensation: Synthesis of this compound

This compound is classically synthesized from two molecules of benzaldehyde through the this compound condensation reaction.[1] This reaction can be catalyzed by cyanide ions or, in a greener approach, by thiamine (Vitamin B₁).[6]

-

Catalyst Preparation: Dissolve 0.13 g of thiamine hydrochloride in 0.4 mL of water in a 20 mL vial.

-

Solvent Addition: Add 1.5 mL of 95% ethanol to the vial and cool the mixture in an ice bath.

-

Base Addition: Slowly add 0.25 mL of 3 M sodium hydroxide dropwise to the cooled solution while stirring.

-

Reactant Addition: Add 0.75 mL of pure benzaldehyde to the reaction mixture.

-

Reaction: Stir and heat the mixture to 60°C for 1 to 2 hours.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude product by suction filtration and wash with a cold 1:1 mixture of ethanol and water. The product can be further purified by recrystallization from 95% ethanol.

Oxidation of this compound to Benzil

The secondary alcohol group in this compound can be readily oxidized to a ketone, yielding the α-diketone benzil. Common oxidizing agents for this transformation include nitric acid and copper(II) salts.[7][8]

-

Reaction Setup: In a round-bottom flask, combine 2.0 g of this compound with 7 mL of concentrated nitric acid. This should be performed in a fume hood.

-

Heating: Heat the mixture on a hot plate with occasional swirling for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.

-

Precipitation: Cool the flask in an ice bath and then pour the contents into 35 mL of ice-cold water to precipitate the crude benzil.

-

Isolation: Collect the yellow solid by suction filtration and wash thoroughly with cold water to remove any residual nitric acid.

-

Purification: Recrystallize the crude product from 95% ethanol.

Reduction of this compound to Hydrothis compound

The ketone functional group of this compound can be reduced to a secondary alcohol, forming hydrothis compound (1,2-diphenylethane-1,2-diol). Sodium borohydride is a commonly used reducing agent for this transformation.[9]

-

Initial Mixture: In a 25-mL Erlenmeyer flask, suspend 0.5 g of this compound in 4 mL of 95% ethanol and swirl for several minutes at room temperature.

-

Reducing Agent Addition: Add 0.1 g of sodium borohydride in small portions over a period of 5 minutes.

-

Reaction Time: Gently swirl the mixture at room temperature for an additional 20 minutes.

-

Quenching: Cool the mixture in an ice-water bath and then add 5 mL of water followed by 0.3 mL of 6 M HCl.

-

Isolation: Collect the product via vacuum filtration and wash the solid with ice-cold water.

-

Purification: The crude hydrothis compound can be recrystallized from acetone.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~8.02 | d | 2H | Aromatic protons ortho to C=O | [10] |

| ~7.2-7.6 | m | 8H | Other aromatic protons | [10][11] |

| ~6.12 | d | 1H | -CH(OH)- | [10] |

| ~6.09 | d | 1H | -OH | [10] |

| (Solvent: DMSO-d₆) |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~197.7 | C=O | [12] |

| ~140.4, ~137.7, ~136.9 | Aromatic quaternary carbons | [12] |

| ~123.1-134.9 | Aromatic CH carbons | [12] |

| ~75.6 | -CH(OH)- | [12] |

| (Solvent: CDCl₃) |

Table 5: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3425 | O-H stretch (alcohol) | [13] |

| ~3060 | C-H stretch (aromatic) | [7] |

| ~1664 | C=O stretch (conjugated ketone) | [7] |

Table 6: UV-Vis Spectral Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference(s) |

| 247 | 13,200 | Ethanol | [7] |

Applications in Drug Development

This compound and its derivatives have garnered interest in the field of drug development due to their diverse biological activities. The this compound scaffold serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications.[1][14] For instance, this compound is a precursor in the synthesis of the antiepileptic drug phenytoin.[15] Furthermore, various this compound derivatives have been synthesized and investigated for their potential as antitumor, antimicrobial, and anthelmintic agents.[16][17] The general workflow for the development of such derivatives is outlined below.

A study by Al-Hourani et al. (2018) described the synthesis of a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, which are this compound derivatives.[16] These compounds exhibited antiproliferative activity against human colon and breast cancer cell lines, potentially through the inhibition of PI3Kα and estrogen receptor alpha (ERα).[16] Another study highlighted the synthesis of this compound derivatives that showed promising antibacterial and anthelmintic activities.[17] These examples underscore the importance of the this compound framework as a privileged scaffold in medicinal chemistry.

Conclusion

This compound is a fundamentally important organic compound with well-characterized physical and chemical properties. Its versatile reactivity makes it a valuable precursor for the synthesis of a wide range of other molecules, including the diketone benzil and the diol hydrothis compound. The straightforward nature of its synthesis and subsequent transformations makes it a staple in both academic and industrial laboratories. Furthermore, the this compound scaffold continues to be a source of inspiration for the design and synthesis of novel therapeutic agents, highlighting its enduring relevance in the field of drug development. This guide provides a consolidated resource of its core properties and experimental methodologies to support ongoing research and development efforts.

References

- 1. This compound (organic compound) - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. This compound(579-44-2) 1H NMR spectrum [chemicalbook.com]

- 11. Solved Interpret the 1 H NMR spectra of this compound below. | Chegg.com [chegg.com]

- 12. rsc.org [rsc.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. This compound FOR SYNTHESIS | RXSOl GROUP [rxsolgroup.com]

- 15. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 16. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted this compound Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-Benzoin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin (2-hydroxy-1,2-diphenylethanone) is a fascinating and synthetically valuable organic compound. Its structure, featuring a stereogenic center at the carbon bearing the hydroxyl group, gives rise to a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers leads to differences in their interaction with other chiral molecules and with plane-polarized light, a property of critical importance in the fields of pharmaceuticals, materials science, and asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-benzoin, including their synthesis, resolution, and detailed characterization.

Stereochemistry of this compound

This compound possesses a single chiral center, meaning it exists as a pair of enantiomers. These are designated as (R)-benzoin and (S)-benzoin based on the Cahn-Ingold-Prelog priority rules. The two enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their optical activity—the direction in which they rotate plane-polarized light.

Figure 1: Stereochemical relationship between (R)- and (S)-benzoin enantiomers.

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields an excess of one enantiomer, and the resolution of a racemic mixture.

Enantioselective Synthesis

The direct synthesis of a single this compound enantiomer is a highly desirable approach. One of the most common methods is the asymmetric this compound condensation, which utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

Figure 2: Asymmetric this compound condensation pathway.

Resolution of Racemic this compound

Racemic this compound, a 1:1 mixture of the (R)- and (S)-enantiomers, is often the initial product of traditional this compound condensation. The separation of these enantiomers can be accomplished through several techniques.

This method involves the reaction of racemic this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Figure 3: Workflow for the classical chemical resolution of racemic this compound.

Enzymes, being inherently chiral, can selectively catalyze reactions with one enantiomer of a racemic mixture. For instance, lipases can be used for the kinetic resolution of racemic this compound acetate, preferentially hydrolyzing one enantiomer and leaving the other unreacted.

Quantitative Data

A summary of the key physical and chiroptical properties of the this compound enantiomers is presented below.

| Property | (R)-(-)-Benzoin | (S)-(+)-Benzoin | Racemic (±)-Benzoin |

| CAS Number | 5928-66-5[1] | 5928-67-6 | 579-44-2[2] |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol | 212.24 g/mol | 212.24 g/mol |

| Melting Point | 135-137 °C | 135-137 °C | 134-138 °C |

| Specific Optical Rotation ([α]D) | -115° (c=1.5 in acetone)[3] | +115° (c=1.5 in acetone) | 0° |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-benzoin are identical. The following table summarizes the characteristic chemical shifts for racemic this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (in DMSO-d₆) | ~8.02 | d | Protons ortho to C=O |

| ~7.2-7.6 | m | Aromatic protons | |

| ~6.10 | d | CH-OH | |

| ~6.09 | d | OH | |

| ¹³C NMR (in CDCl₃) | ~199.0 | s | C=O |

| ~139.1, 134.0, 133.6 | s | Aromatic C (quaternary) | |

| ~129.2, 128.7, 128.6, 127.8 | d | Aromatic CH | |

| ~76.3 | d | CH-OH |

Note: The use of chiral shift reagents can induce separate signals for the enantiomers in an NMR spectrum, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy

The IR spectra of the this compound enantiomers are identical and exhibit characteristic absorption bands corresponding to their functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad, indicative of hydrogen bonding |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C=O stretch | ~1680 | Strong, sharp |

| C-O stretch | ~1075 | |

| C=C stretch (aromatic) | 1450-1600 |

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for distinguishing between enantiomers. (R)- and (S)-benzoin exhibit ECD spectra that are mirror images of each other.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity (Δε) |

| (R)-Benzoin | ~250 | Negative Cotton Effect |

| ~285 | Positive Cotton Effect | |

| (S)-Benzoin | ~250 | Positive Cotton Effect |

| ~285 | Negative Cotton Effect |

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound Acetate

This protocol describes the resolution of racemic this compound via the enzymatic hydrolysis of its acetate derivative.

Materials:

-

Racemic this compound acetate

-

Dimethyl sulfoxide (DMSO)

-

Rhizopus oryzae cell suspension (homogenized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Substrate Preparation: Dissolve racemic this compound acetate in a minimal amount of DMSO.

-

Enzymatic Reaction: Add the this compound acetate solution to a homogenized cell suspension of Rhizopus oryzae.

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30°C).

-

Work-up: After the reaction has reached approximately 50% conversion (monitored by TLC), filter the mixture to remove the biomass.

-

Extraction: Extract the aqueous filtrate with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Separation: The resulting mixture of unreacted this compound acetate and the hydrolyzed this compound can be separated by column chromatography to yield the enantiomerically enriched products.

Classical Chemical Resolution of Racemic this compound (Illustrative Protocol)

Materials:

-

Racemic this compound

-

An enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine like (-)-brucine)

-

A suitable solvent for crystallization (e.g., ethanol, methanol, or acetone)

-

Dilute acid (e.g., HCl)

-

Dilute base (e.g., NaOH)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Diastereomer Formation: Dissolve racemic this compound in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

-

Regeneration of Enantiomer: Suspend the isolated diastereomeric salt in water and add a dilute base (if an acidic resolving agent was used) or a dilute acid (if a basic resolving agent was used) to liberate the free this compound enantiomer.

-

Extraction: Extract the aqueous mixture with an organic solvent.

-

Purification: Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the optical purity of the obtained this compound using polarimetry or chiral HPLC. The other enantiomer can be recovered from the mother liquor by a similar process.

Conclusion

The stereochemistry of (R)- and (S)-benzoin is a cornerstone of modern asymmetric synthesis and drug development. Understanding the distinct properties of these enantiomers and the methods for their selective synthesis and separation is crucial for researchers and scientists in these fields. This guide has provided a detailed overview of the synthesis, resolution, and characterization of this compound enantiomers, complete with quantitative data and experimental protocols, to serve as a valuable resource for the scientific community.

References

The Pivotal Role of Cyanide in the Benzoin Reaction: A Deep Dive into Mechanism and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoin reaction, a classic carbon-carbon bond-forming reaction, has been a cornerstone of organic synthesis for over a century. Its ability to convert two aromatic aldehydes into an α-hydroxy ketone, known as a this compound, provides a powerful tool for the construction of complex molecules. At the heart of this transformation lies a catalyst that is both simple and remarkably effective: the cyanide ion. This technical guide delves into the multifaceted role of the cyanide catalyst in the this compound reaction, offering a comprehensive overview of its mechanism, quantitative aspects, and detailed experimental protocols.

The Catalytic Mechanism: Unraveling the "Umpolung" Phenomenon

The efficacy of the cyanide ion in catalyzing the this compound reaction stems from its unique combination of properties: it is an excellent nucleophile, a good leaving group, and its strong electron-withdrawing nature is crucial for the key mechanistic step. The generally accepted mechanism, first proposed by A. J. Lapworth in 1903, involves a fascinating reversal of polarity of the aldehyde carbonyl carbon, a concept known as "umpolung".[1][2][3]

The catalytic cycle can be broken down into the following key steps:

-

Nucleophilic Attack: The cyanide anion initiates the reaction by attacking the electrophilic carbonyl carbon of the first benzaldehyde molecule. This nucleophilic addition forms a tetrahedral intermediate known as a cyanohydrin.[4][5]

-

Proton Transfer and Umpolung: A proton is abstracted from the carbon atom that was formerly the carbonyl carbon. The potent electron-withdrawing cyano group significantly increases the acidity of this proton, facilitating its removal. This deprotonation generates a resonance-stabilized carbanion.[5] It is at this stage that the "umpolung" occurs: the original electrophilic carbonyl carbon has been transformed into a nucleophilic species.

-

Nucleophilic Attack on the Second Aldehyde: The newly formed carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. This step forges the crucial carbon-carbon bond that defines the this compound structure.

-

Proton Transfer and Catalyst Regeneration: A subsequent proton transfer and the elimination of the cyanide ion, which is a good leaving group, yields the final this compound product and regenerates the cyanide catalyst, allowing it to participate in another catalytic cycle.[4]

The following diagram illustrates the detailed catalytic cycle of the cyanide-catalyzed this compound reaction.

Quantitative Analysis of the this compound Reaction

The yield and rate of the this compound condensation are influenced by several factors, including the nature of the cyanide catalyst, the substrate, the solvent, and the reaction conditions.

Catalyst and Substrate Effects

While both sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used, the choice of cation can have a minor effect on the reaction. More significantly, the electronic nature of the substituents on the aromatic aldehyde plays a crucial role. Electron-donating groups on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack by cyanide. Conversely, electron-withdrawing groups can increase the acidity of the cyanohydrin proton, facilitating the formation of the key carbanionic intermediate. However, strongly electron-withdrawing groups can also decrease the nucleophilicity of the resulting carbanion.

The following table summarizes the yields of this compound condensation for various substituted benzaldehydes, primarily with N-heterocyclic carbene (NHC) catalysts, as comprehensive data for cyanide catalysis is less readily available in tabular format. However, the trends observed can provide valuable insights for cyanide-catalyzed systems as well.

| Aldehyde Substrate | Catalyst System | Yield (%) | Reference |

| Benzaldehyde | NHC | 98.5 | [6] |

| 4-Methoxybenzaldehyde | NHC | 91.0 | [6] |

| 4-Chlorobenzaldehyde | NHC | 98 | [7] |

| 4-Methylbenzaldehyde | NHC | 96 | [7] |

| Naphthalene-1-carbaldehyde | NHC | 36.0 | [6] |

| 2,4-Dichlorobenzaldehyde | NHC | 43.0 | [6] |

Table 1: Yields of this compound Condensation with Various Aromatic Aldehydes.

Kinetic Insights

Computational studies using density functional theory (DFT) have provided valuable insights into the energetics of the cyanide-catalyzed this compound reaction. These studies help to identify the rate-determining step and understand the energy barriers of the transition states.

| Step | Transition State | Gibbs Free Energy of Activation (kcal/mol) |

| Nucleophilic Attack | TS1 | 11.3 |

| Proton Transfer | TS2 | 16.5 |

| C-C Bond Formation | TS3 | 20.9 |

| Proton Transfer | TS4 | 12.1 |

| Catalyst Elimination | TS5 | 15.8 |

Table 2: Calculated Gibbs Free Energy of Activation for the Cyanide-Catalyzed this compound Condensation. [8] Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

These calculations suggest that the carbon-carbon bond formation (TS3) is the rate-determining step of the reaction.[8]

Experimental Protocols

The following sections provide detailed methodologies for the cyanide-catalyzed synthesis of this compound and its subsequent purification.

Synthesis of this compound

This protocol is a classic example of a cyanide-catalyzed this compound condensation.

Materials:

-

Benzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ethanol (95%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, 95% ethanol, and water.

-

Carefully add a catalytic amount of sodium cyanide to the mixture.

-

Heat the reaction mixture to reflux and maintain for the specified reaction time (typically 30-60 minutes).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude this compound crystals by vacuum filtration.

-

Wash the crystals with cold water to remove any residual cyanide and other water-soluble impurities.

The following diagram outlines the general workflow for the synthesis of this compound.

Purification of this compound

Recrystallization is a common and effective method for purifying the crude this compound product.

Materials:

-

Crude this compound

-

Ethanol (95%)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

-

If the solution contains insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-